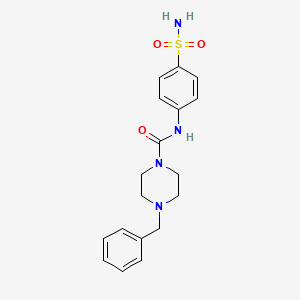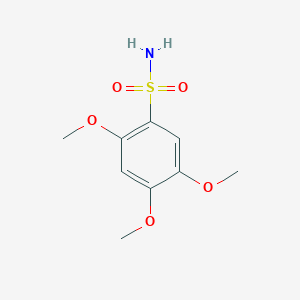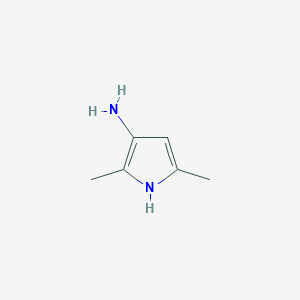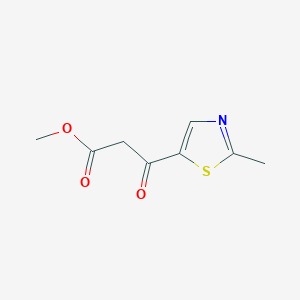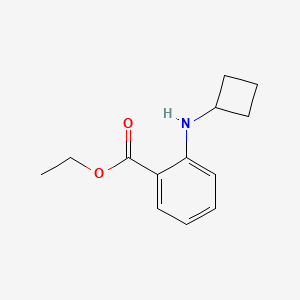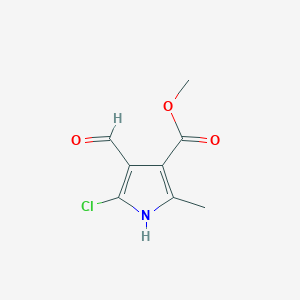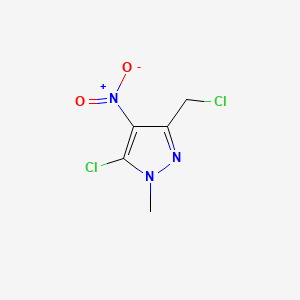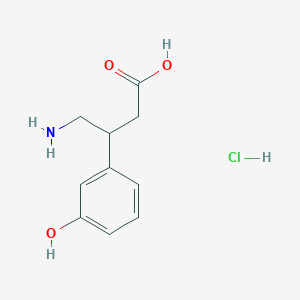
4-Amino-3-(3-hydroxyphenyl)butanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a butanoic acid moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and 4-aminobutyric acid.
Condensation Reaction: The first step involves a condensation reaction between 3-hydroxybenzaldehyde and 4-aminobutyric acid in the presence of a suitable catalyst to form an intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 4-amino-3-(3-hydroxyphenyl)butanoic acid.
Industrial Production Methods
In industrial settings, the production of 4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Optimization of Reaction Conditions: Industrial production often involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-(4-hydroxyphenyl)butanoic acid: Similar structure but with a different position of the hydroxy group.
4-amino-3-phenylbutanoic acid hydrochloride: Lacks the hydroxy group on the phenyl ring.
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: Contains an additional hydroxy group on the butanoic acid moiety.
Uniqueness
4-amino-3-(3-hydroxyphenyl)butanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Número CAS |
62253-70-7 |
|---|---|
Fórmula molecular |
C10H14ClNO3 |
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
4-amino-3-(3-hydroxyphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-8(5-10(13)14)7-2-1-3-9(12)4-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H |
Clave InChI |
NAMKZHSXCPZXFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C(CC(=O)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
